molecular formula C44H62O14 B15146170 [(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate

[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate

Cat. No.: B15146170
M. Wt: 815.0 g/mol
InChI Key: HXIHLBDNTFYMIC-ONNWSUJISA-N
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Description

The compound (1S,3R,7S,11S)-6-acetyl-8-(acetyloxy)-14-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-7,11-dimethyl-2-oxapentacyclo[8.8.0.0(1),(3).0(3),?.0(1)(1),(1)?]octadecan-9-yl benzoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these steps include acetyl chloride, benzoic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: The acetyloxy and benzoate groups can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,7S,11S)-6-acetyl-8-(acetyloxy)-14-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-7,11-dimethyl-2-oxapentacyclo[8.8.0.0(1),(3).0(3),?.0(1)(1),(1)?]octadecan-9-yl acetate
  • (1S,3R,7S,11S)-6-acetyl-8-(acetyloxy)-14-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-7,11-dimethyl-2-oxapentacyclo[8.8.0.0(1),(3).0(3),?.0(1)(1),(1)?]octadecan-9-yl propionate

Uniqueness

This compound’s uniqueness lies in its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for targeted interactions in biological systems, making it a valuable tool in research and industry.

Properties

Molecular Formula

C44H62O14

Molecular Weight

815.0 g/mol

IUPAC Name

[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate

InChI

InChI=1S/C44H62O14/c1-22(45)29-16-19-44-42(29,6)38(54-25(4)46)36(56-39(49)26-12-10-9-11-13-26)37-41(5)17-15-28(20-27(41)14-18-43(37,44)58-44)55-31-21-30(50-7)34(24(3)52-31)57-40-33(48)35(51-8)32(47)23(2)53-40/h9-13,23-24,27-38,40,47-48H,14-21H2,1-8H3/t23?,24?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42-,43-,44+/m0/s1

InChI Key

HXIHLBDNTFYMIC-ONNWSUJISA-N

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CC[C@]4(C(C3)CC[C@]56C4C(C([C@]7([C@]5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C8=CC=CC=C8)C)C)O)OC)O

Origin of Product

United States

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